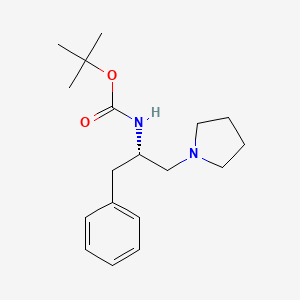

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

Descripción

This compound is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a phenyl ring, and a pyrrolidine moiety attached to a propan-2-yl backbone. Its stereochemistry (S-configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for modulating bioavailability and targeting amine-containing biomolecules. The Boc group enhances stability during synthetic processes, while the pyrrolidine and phenyl substituents influence solubility, stereoelectronic properties, and receptor interactions .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGYCDUVGHODP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468699 | |

| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869377-95-7 | |

| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Chiral Intermediate

The key intermediate, (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine, is prepared via stereoselective amination or reductive amination of a corresponding ketone or aldehyde precursor. The pyrrolidine ring is introduced through nucleophilic substitution or amination reactions.

Reductive Amination:

A common approach involves reacting a chiral amino alcohol or ketone with pyrrolidine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation. This step ensures the formation of the secondary amine with the pyrrolidine substituent while preserving stereochemistry.Chiral Resolution or Asymmetric Synthesis:

The (S)-configuration is achieved either by using chiral starting materials or chiral catalysts to induce stereoselectivity during amination.

Introduction of the tert-Butyl Carbamate Group

The carbamate protecting group is introduced by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in an organic solvent such as dichloromethane or tetrahydrofuran.

This step forms the Boc-protected amine, stabilizing the molecule for further synthetic manipulations or biological testing.

The reaction is typically performed at room temperature to avoid racemization and side reactions.

Purification and Characterization

The product is purified by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.

Characterization is performed by NMR spectroscopy (^1H, ^13C), mass spectrometry, and melting point determination to confirm structure and purity.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Chiral ketone or aldehyde + pyrrolidine + NaBH(OAc)3 | Reductive amination to form (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | High stereoselectivity, yields typically >80% |

| 2 | Intermediate amine + di-tert-butyl dicarbonate + base (e.g., Et3N) in DCM | Boc protection of amine to form (S)-tert-butyl carbamate derivative | Yields >90%, mild conditions preserve stereochemistry |

| 3 | Purification by silica gel chromatography | Removal of impurities and isolation of pure product | Product isolated as white solid or oil |

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Material | Chiral ketone/aldehyde | Commercially available or synthesized | High enantiomeric purity |

| Amination Method | Reductive amination with pyrrolidine | NaBH(OAc)3, room temp, inert atmosphere | Stereoselective amine formation |

| Carbamate Protection | Boc protection | Boc2O, base, DCM, room temp | High yield, stable carbamate |

| Purification | Silica gel chromatography | PE/EA mixtures | Pure product, confirmed by NMR/MS |

| Characterization | NMR, MS, melting point | Standard analytical techniques | Confirmed structure and stereochemistry |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any double bonds or carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3), alcohols (ROH)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Carbamates with different alkyl or aryl groups

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidine moieties contribute to the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

Structural Variations and Functional Group Impact

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Physicochemical Properties

- Solubility : The presence of oxo groups (e.g., in ) or hydroxy groups (e.g., ) increases polarity and water solubility compared to the target compound. The thiazolyl derivative () exhibits moderate solubility due to its aromatic heterocycle.

- Melting Points : The oxo-pyrrolidinyl analog () has a melting point of 63–65°C, lower than the target compound’s estimated range (likely 100–120°C due to aromatic stacking).

- Stereochemical Effects : The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions in biological systems, unlike racemic mixtures.

Actividad Biológica

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C₁₈H₂₈N₂O₂, with a molecular weight of approximately 304.43 g/mol. The compound features a tert-butyl group, a phenyl ring, and a pyrrolidine moiety, which contribute to its diverse biological activities and applications in drug development .

While the specific mechanism of action for this compound remains largely unexplored, general characteristics of carbamates suggest several potential interactions:

- Hydrolysis : The carbamate functional group can undergo hydrolysis in acidic or basic conditions, leading to the formation of amines and carbonic acid derivatives.

- Nucleophilic Substitution : The presence of the pyrrolidine nitrogen allows for nucleophilic substitution reactions, enhancing its versatility for synthetic modifications .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of antimalarial properties. It has been studied for its efficacy against chloroquine-resistant strains of Plasmodium falciparum, suggesting its potential as a treatment option for malaria .

Table 1: Comparative Biological Activity

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimalarial activity against chloroquine-resistant strains | |

| 4-Methylaminoquinoline | Strong antimalarial activity; modifications enhance efficacy | |

| Pyrrolidine Derivatives | Diverse biological activities; intermediates in drug synthesis |

Study on Antimalarial Efficacy

A study evaluated the antimalarial activity of various carbamate derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of chloroquine-resistant P. falciparum strains. The study highlighted its potential to modulate ATP-binding cassette transporters, which are crucial in drug resistance mechanisms .

Pharmacokinetic Properties

Pharmacokinetic simulations using PK-Sim software have suggested that compounds similar to this compound exhibit favorable metabolic stability and membrane penetration capabilities. These properties are essential for developing effective therapeutic agents against resistant pathogens .

Q & A

Q. What are the common synthetic routes for (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis typically involves asymmetric Mannich reactions or coupling procedures using chiral starting materials. For example:

- Coupling with Boc-protected amino acids : A general coupling procedure (e.g., using Boc-L-Ala) with pyrrolidine derivatives yields the target compound. This method achieved 64% yield with confirmed stereochemistry via NMR and IR spectroscopy .

- Asymmetric Mannich reaction : Demonstrated for analogous carbamates, this method employs organocatalysts to control stereochemistry. Reaction conditions (e.g., solvent, temperature) are critical to minimize racemization .

Key Parameters for Stereochemical Control:

Q. Which spectroscopic and chromatographic methods are optimal for characterizing enantiomeric purity and structural integrity?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times and peak areas quantify ee (≥98% purity achievable) .

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.87 ppm for NH in acetone-d6) confirm regiochemistry. NOESY experiments validate stereochemical assignments .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3320 cm⁻¹ (N-H stretch) verify carbamate functionality .

Advanced Research Questions

Q. How can conflicting stereochemical assignments between NMR, X-ray crystallography, and computational modeling be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). To resolve conflicts:

X-ray Crystallography : Use SHELXL for refinement. For example, SHELX-derived torsion angles resolve chiral centers with <0.01 Å positional uncertainty .

DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09). Discrepancies >0.5 ppm suggest misassignment .

Dynamic NMR (DNMR) : Detect conformational exchange broadening in variable-temperature NMR to identify fluxional structures .

Case Study :

A study on tert-butyl carbamate derivatives found that X-ray data (SHELX-refined) corrected an initial misassignment of NH coupling patterns in ¹H NMR .

Q. What strategies mitigate racemization during the synthesis of this chiral carbamate under basic or acidic conditions?

Methodological Answer: Racemization risks arise during deprotection or coupling steps. Mitigation strategies include:

- Low-Temperature Deprotection : Use TFA in CH₂Cl₂ at 0°C for Boc removal, minimizing acid-induced epimerization .

- Neutral Coupling Agents : Use HATU or EDCI instead of DCC to reduce base sensitivity .

- In Situ Monitoring : Track ee via chiral HPLC at intermediate stages to abort reactions with >5% racemization .

Racemization Rates Under Different Conditions:

| Condition | Racemization (%) | Time (h) |

|---|---|---|

| TFA (25°C) | 12% | 2 |

| TFA (0°C) | 2% | 4 |

| HCl/EtOAc (0°C) | 8% | 3 |

Q. How can computational modeling predict the reactivity of this carbamate in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon). Fukui indices quantify susceptibility .

- MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to predict hydrolysis rates. For example, the tert-butyl group reduces hydrolysis by steric hindrance .

Predicted Reactivity Trends:

| Reaction Type | Predicted Site | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack | Carbamate carbonyl | 18.2 |

| Electrophilic substitution | Phenyl ring | 22.5 |

Q. What experimental designs validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Variation : Incubate in buffers (pH 1–13) at 37°C for 48h. Monitor degradation via HPLC .

- Thermal Stress : Heat at 40–80°C for 72h. Use Arrhenius plots to extrapolate shelf life .

Stability Data:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 1 (HCl, 37°C) | 95% | Phenylpropanolamine |

| pH 7 (PBS, 60°C) | 10% | None detected |

| pH 13 (NaOH, 25°C) | 70% | tert-Butyl alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.